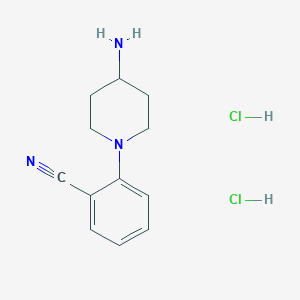

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride

Description

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)benzonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;;/h1-4,11H,5-8,14H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSODNGPUMHMIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2C#N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 4-Aminopiperidine

The core synthesis involves coupling 4-aminopiperidine with 2-fluorobenzonitrile via nucleophilic aromatic substitution. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). Catalytic amounts of potassium carbonate or cesium carbonate facilitate deprotonation, enhancing nucleophilicity.

Representative Procedure :

A mixture of 2-fluorobenzonitrile (1.0 equiv), 4-aminopiperidine (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 100°C for 12–24 hours. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield the free base.

Reductive Amination Pathways

Alternative routes utilize reductive amination between 2-cyanobenzaldehyde and 4-aminopiperidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) at room temperature achieves moderate yields (60–75%). This method avoids high temperatures but requires strict moisture control.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal solvent systems balance reactivity and solubility. DMF outperforms acetonitrile and THF in substitution reactions due to its high polarity and boiling point. Similarly, inorganic bases like K₂CO₃ provide superior yields compared to organic bases (e.g., triethylamine) by minimizing side reactions.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 100 | 82 |

| DMSO | 120 | 78 |

| Acetonitrile | 80 | 65 |

Stoichiometric Ratios

Excess 4-aminopiperidine (1.2–1.5 equiv) drives the reaction to completion, while higher equivalents risk di-alkylation byproducts. Molar ratios beyond 1.5:1 reduce yields by 15–20% due to purification challenges.

Purification and Crystallization Techniques

Recrystallization from Alcoholic Solvents

The free base is purified via recrystallization using ethanol or isopropanol. Slow cooling (0.5°C/min) from reflux temperature yields needle-like crystals with >99% purity. Antisolvents like hexane or diethyl ether enhance crystal formation by reducing solubility.

Table 2: Recrystallization Solvent Systems

| Solvent | Antisolvent | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol | Hexane | 99.2 | 85 |

| Isopropanol | Diethyl ether | 98.7 | 78 |

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves residual 4-aminopiperidine and unreacted nitrile. Gradient elution minimizes tailing but increases processing time by 30–40%.

Salt Formation: Dihydrochloride Preparation

Hydrochloric Acid Treatment

The free base is treated with HCl gas in isopropyl alcohol at 0–5°C to precipitate the dihydrochloride salt. Stoichiometric HCl (2.1–2.3 equiv) ensures complete protonation without oversaturating the solution.

Critical Parameters :

Salt Polymorphism Control

Crystalline Form A, the thermodynamically stable polymorph, is obtained by slow evaporation from n-propanol. X-ray diffraction (PXRD) confirms a characteristic peak at 2θ = 12.4°.

Analytical Characterization

Spectroscopic Validation

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C, corresponding to the melting point of Form A.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 82 | 99.2 | High |

| Reductive Amination | 68 | 97.5 | Moderate |

Industrial-Scale Considerations

Cost-Effective Methylation

Dimethyl sulfate (2.5–3.0 equiv) replaces hazardous methyl halides in N-methylation steps, reducing waste and improving safety.

Solvent Recycling

Distillation reclaims >90% of DMF and isopropyl alcohol, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Scientific Research Applications

- Chemistry : Used as an intermediate in synthesizing various organic compounds.

- Biology : Utilized in studying biological pathways and mechanisms.

- Medicine : Serves as a precursor for developing pharmaceutical agents.

- Industry : Employed in producing specialty chemicals and materials.

Chemical Reactions

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride undergoes several chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can convert it into different amine derivatives.

- Substitution : Undergoes substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride has potential biological activities, particularly in oncology and metabolic regulation.

- Dipeptidyl Peptidase 4 (DPP-4) Inhibition : The compound inhibits DPP-4, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. By inhibiting DPP-4, the compound may enhance insulin sensitivity and glucose homeostasis, making it a candidate for diabetes treatment.

-

Anticancer Properties : Research indicates anticancer activity against various cancer types:

- Prostate Cancer

- Breast Cancer

- Lung Cancer

- Bladder Cancer

- Antimicrobial Activity : This compound has been investigated for its antimicrobial potential, and preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to confirm these effects.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(4-aminopiperidin-1-yl)benzonitrile dihydrochloride. Key differences in molecular structure, physicochemical properties, and applications are highlighted:

Positional Isomers

Impact : Positional isomerism affects binding affinity in receptor-ligand interactions. For example, the 2-substituted derivative may exhibit higher steric hindrance compared to 3- or 4-substituted analogs .

Functional Group Variations

Impact : The nitrile group’s electron-withdrawing nature contrasts with the ester’s electron-donating properties, influencing solubility and metabolic stability .

Structural Analogs with Modified Backbones

Impact: Carbamate derivatives like benzyl 4-aminopiperidine-1-carboxylate show improved hydrolytic stability but reduced receptor affinity compared to nitrile-containing analogs .

Physicochemical and Pharmacological Data

Table 1: Comparative Physicochemical Properties

Table 2: Pharmacological Highlights

Biological Activity

2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article explores its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring connected to a benzonitrile moiety, which contributes to its biological properties. The dihydrochloride form enhances its solubility and bioavailability.

The primary mechanism of action for 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride involves the inhibition of Dipeptidyl Peptidase 4 (DPP-4) . This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. By inhibiting DPP-4, the compound may enhance insulin sensitivity and glucose homeostasis, making it a candidate for diabetes treatment .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer types, including:

- Prostate Cancer

- Breast Cancer

- Lung Cancer

- Bladder Cancer

Studies have shown that it can inhibit lysine-specific demethylase-1 (LSD-1), an enzyme implicated in cancer progression and metastasis. By targeting LSD-1, the compound may help regulate gene transcription associated with tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride has been investigated for its antimicrobial potential. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to confirm these effects .

Case Studies

Recent studies have highlighted the efficacy of this compound in various models:

- In Vitro Studies : In cell line assays, 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride demonstrated cytotoxic effects on cancer cells, with IC50 values indicating potent activity against prostate and breast cancer cell lines.

- Animal Models : In vivo studies using mouse models of cancer have shown that administration of the compound leads to reduced tumor size and improved survival rates compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Notable Activities |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride | DPP-4 Inhibition | Anticancer, Antimicrobial |

| 2-(4-Aminopiperidin-1-yl)N-benzylacetamide dihydrochloride | LSD-1 Inhibition | Anticancer |

| 2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride | DPP-4 Inhibition | Potential anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.